molecular formula C9H14O B164231 (6E)-nona-6,8-dien-2-one CAS No. 136429-52-2

(6E)-nona-6,8-dien-2-one

Cat. No.: B164231
CAS No.: 136429-52-2
M. Wt: 138.21 g/mol
InChI Key: KFDHBYPUZXIJQT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-Nona-6,8-dien-2-one is a linear aliphatic ketone with conjugated double bonds at positions 6 and 6. Its IUPAC name reflects the (E)-configuration at the 6th carbon and the ketone functional group at the 2nd position. While structurally distinct from cyclic terpenoids like carvone, it shares functional similarities as a dienone, contributing to its reactivity and applications. This compound is synthetically produced and utilized as a flavoring agent in the food industry, recognized under FEMA (Flavor and Extract Manufacturers Association) regulations . Its linear structure contrasts with cyclic terpenes, influencing its physical properties such as volatility and solubility.

Properties

CAS No.

136429-52-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(6E)-nona-6,8-dien-2-one

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-5H,1,6-8H2,2H3/b5-4+

InChI Key

KFDHBYPUZXIJQT-SNAWJCMRSA-N

SMILES

CC(=O)CCCC=CC=C

Isomeric SMILES

CC(=O)CCC/C=C/C=C

Canonical SMILES

CC(=O)CCCC=CC=C

Synonyms

6,8-Nonadien-2-one, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Divergence: this compound lacks the cyclic or branched substituents seen in carvone and solanone, resulting in higher flexibility and lower boiling points compared to its cyclic counterparts . Solanone (C₁₃H₂₂O) features additional methyl and isopropyl groups, enhancing its hydrophobicity and stability in lipid-rich environments like tobacco .

Functional Group Reactivity: The conjugated dienone system in this compound facilitates [4+2] cycloaddition reactions, whereas carvone’s cyclic structure limits such reactivity but enhances its enantioselective interactions in chiral synthesis . Bicyclo[3.2.2]nona-6,8-dien-3-one’s rigid structure prevents unwanted polymerization, making it suitable for photoresist materials in semiconductor manufacturing .

Pharmacological and Toxicological Profiles

  • This compound: Limited toxicity data available, but regulatory approvals (e.g., FEMA) suggest safe use in food products .

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